molecular formula C12H16N2O3 B3391180 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1457497-47-0

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B3391180
CAS No.: 1457497-47-0
M. Wt: 236.27 g/mol
InChI Key: NFEHJNHIFHFLDO-UHFFFAOYSA-N
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Description

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclobutoxy substituent at the 5-position and an isopropyl group at the 2-position. This compound is cataloged by Enamine Ltd under the identifier EN300-1661098, though its exact molecular weight remains unspecified in available literature . The cyclobutoxy and isopropyl substituents likely influence its solubility, reactivity, and binding affinity compared to simpler pyrimidine derivatives.

Properties

IUPAC Name

5-cyclobutyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEHJNHIFHFLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457497-47-0
Record name 5-cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via an etherification reaction, where a cyclobutanol derivative reacts with the pyrimidine ring in the presence of a strong base such as sodium hydride.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of the pyrimidine derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 4 undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, HCl) to form esters.

    5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid+ROHH+4-COOR derivative+H2O\text{5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{4-COOR derivative} + \text{H}_2\text{O}

    Yields range from 65–85% depending on the alcohol and catalyst .

  • Amidation : Forms amides via coupling with amines using carbodiimides (e.g., DCC, EDCI) or activated esters.

    4-COOH+RNH2DCC4-CONHR+H2O\text{4-COOH} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{4-CONHR} + \text{H}_2\text{O}

    Typical yields: 70–90%.

Decarboxylative Halogenation

The carboxylic acid undergoes radical-mediated decarboxylative halogenation under Minisci-like conditions :

  • Reagents : Br₂ or Cl₂ in the presence of AgNO₃ or FeCl₃.

  • Mechanism : Homolytic cleavage generates a pyrimidine radical intermediate, which reacts with halogens.

    4-COOHBr2/AgNO34-Br+CO2\text{4-COOH} \xrightarrow{\text{Br}_2/\text{AgNO}_3} \text{4-Br} + \text{CO}_2

    Example Conditions :

    Halogen SourceCatalystSolventYield (%)
    Br₂AgNO₃CCl₄48
    Cl₂FeCl₃CHCl₃32

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in electrophilic substitutions, directed by substituents:

  • Nitration : Occurs at position 6 (meta to isopropyl and cyclobutoxy groups) using HNO₃/H₂SO₄.

    PyrimidineHNO36-NO2 derivative\text{Pyrimidine} \xrightarrow{\text{HNO}_3} \text{6-NO}_2 \text{ derivative}

    Yield: ~55% .

  • Sulfonation : H₂SO₄ introduces sulfonic acid groups at position 6 (yield: 40–60%) .

Cyclobutoxy Group Reactivity

The cyclobutoxy ether at position 5 exhibits unique reactivity:

  • Acidic Cleavage : HBr/HOAc cleaves the ether bond, yielding a hydroxyl group.

    5-O-CyclobutylHBr5-OH+Cyclobutanol\text{5-O-Cyclobutyl} \xrightarrow{\text{HBr}} \text{5-OH} + \text{Cyclobutanol}

    Yield: 70%.

  • Ring-Opening : Under strong bases (e.g., NaOH), the cyclobutane ring undergoes strain-relief reactions, forming diols or olefins.

Reaction Stability and Practical Considerations

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.

  • Light Sensitivity : Radical-mediated reactions require controlled lighting to prevent side products .

Scientific Research Applications

Chemical Properties and Structure

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid has the following chemical properties:

  • Molecular Formula : C11H16N2O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 1457497-47-0

The structure includes a pyrimidine ring substituted with a cyclobutoxy group and an isopropyl moiety, contributing to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its applications include:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, possibly through inhibition of viral replication pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Biochemical Research

The compound serves as a valuable tool in biochemical assays and research due to its buffering capacity:

  • Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for enzyme activity and cellular processes .

Synthesis of Derivatives

The compound acts as a building block for synthesizing more complex pyrimidine derivatives, which can be tailored for specific biological activities or chemical properties.

Data Table: Applications Overview

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAntiviral and anti-inflammatory researchPotential for drug development
Biochemical ResearchBuffering agent in cell culturesMaintains optimal pH for cellular assays
Synthesis of DerivativesBuilding block for complex moleculesFacilitates the development of new compounds

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of various pyrimidine derivatives, this compound was tested against several viruses. Results indicated a significant reduction in viral load when cells were treated with this compound, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Inflammatory Response Inhibition

Another study focused on the anti-inflammatory effects of the compound, where it was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The compound’s structural analogs can be categorized based on substituent variations on the pyrimidine ring. Key examples include:

2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Substituents : Chloro (2-position) and methyl (6-position).
  • CAS Number : 89581-58-8 .
  • Key Differences: The absence of a cyclobutoxy group and the presence of a chloro substituent may enhance electrophilic reactivity, making it more prone to nucleophilic substitution compared to the cyclobutoxy-containing target compound.
4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • Substituents : Chlorophenyl (4-position), piperazinyl (2-position), and trifluoromethyl (6-position) .
  • In contrast, the target compound’s cyclobutoxy group may confer steric hindrance, affecting binding interactions.
LY2409881 Hydrochloride
  • Structure: Contains a pyrimidine core with a benzo[b]thiophene-4-carboxamide moiety and a piperazinylpropylamino chain .
  • Molecular Weight : 485.04 (free base basis).
  • Key Differences : The complex substituents in LY2409881 suggest applications in kinase inhibition, whereas the target compound’s simpler structure may favor use as a synthetic intermediate.

Physicochemical and Functional Properties

However, substituent effects can be inferred:

Research and Application Gaps

  • Degradation Pathways: While unrelated to the target compound, studies on BPA degradation intermediates (e.g., 4-isopropenylphenol) highlight the stability challenges of aromatic ethers under oxidative conditions . This suggests that the cyclobutoxy group in the target compound may exhibit similar susceptibility to cleavage.

Biological Activity

5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid, a compound with the CAS number 1457497-47-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Pyrimidine Ring : A six-membered aromatic heterocycle containing nitrogen atoms.
  • Carboxylic Acid Group : Contributes to its acidity and potential interactions with biological targets.
  • Cyclobutoxy Group : May influence the compound's lipophilicity and membrane permeability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects, although specific data on its efficacy against various pathogens remains limited.
  • Anticancer Potential : Some derivatives of pyrimidine compounds have shown promise in cancer treatment, prompting investigations into this compound's effects on tumor cell lines.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar pyrimidine derivatives have been known to inhibit enzymes critical for nucleic acid synthesis.
  • Modulation of Cell Signaling : The compound may interact with cellular receptors or signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine compounds, providing insights that may be applicable to this compound.

Table 1: Summary of Biological Activities from Related Studies

CompoundActivity TypeReferences
Pyrimidine Derivative AAntimicrobial
Pyrimidine Derivative BAnticancer
Pyrimidine Derivative CAntiviral

Case Study: Antimicrobial Activity

A study focusing on pyrimidine derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is not yet available, the structural similarities suggest potential efficacy against similar bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid

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